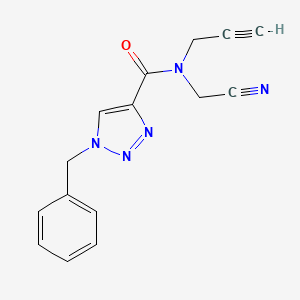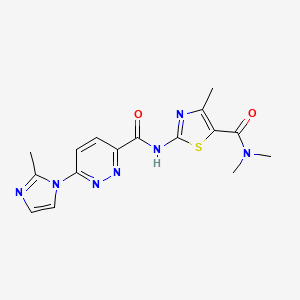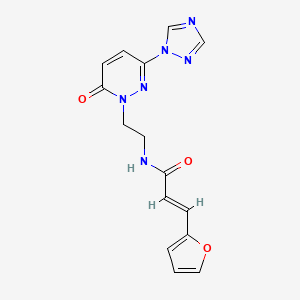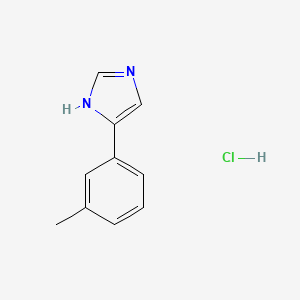![molecular formula C25H26NP B2771218 N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine CAS No. 321155-13-9](/img/structure/B2771218.png)
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a chemical compound with the empirical formula C25H26NP and a molecular weight of 371.45 g/mol . It is known for its application as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine typically involves the reaction between 2-(diphenylphosphino)benzaldehyde and cyclohexylamine. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine undergoes various types of reactions, primarily serving as a ligand in cross-coupling reactions. These reactions include:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling processes.
Common Reagents and Conditions
The common reagents and conditions used in reactions involving this compound include:
Palladium catalysts: Often used in cross-coupling reactions.
Solvents: Dichloromethane, toluene, and other organic solvents.
Base: Potassium carbonate, sodium carbonate, or other bases to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific cross-coupling reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .
科学研究应用
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a ligand in various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Medicine: May be used in the development of pharmaceuticals through its role in synthetic organic chemistry.
作用机制
The mechanism by which N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate the cross-coupling reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .
相似化合物的比较
Similar Compounds
[2-(Cyclohexylimino)methyl]phenyl]diphenylphosphine: A similar compound with comparable ligand properties.
2-(Diphenylphosphino)benzaldehyde: A precursor in the synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine.
Uniqueness
This compound is unique due to its specific structure, which provides distinct steric and electronic properties that enhance its effectiveness as a ligand in various cross-coupling reactions. Its ability to form stable complexes with metal centers and facilitate a wide range of catalytic processes sets it apart from other similar compounds .
属性
IUPAC Name |
N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYDMJZWNROFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321155-13-9 |
Source


|
| Record name | (NE)-N-{[2-(diphenylphosphanyl)phenyl]methylidene}cyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2771136.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)



![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)
![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2771155.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2771157.png)

